molecular formula C6H9N3O2 B13506445 2-(1-Aminoethyl)-6-hydroxypyrimidin-4(3h)-one

2-(1-Aminoethyl)-6-hydroxypyrimidin-4(3h)-one

Cat. No.: B13506445
M. Wt: 155.15 g/mol
InChI Key: MLKQGHCXLGAIJY-UHFFFAOYSA-N
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Description

2-(1-Aminoethyl)-6-hydroxypyrimidin-4(3H)-one is a heterocyclic compound with a pyrimidine ring structure. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminoethyl)-6-hydroxypyrimidin-4(3H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrimidine derivative with an aminoethyl group. The reaction conditions often include the use of solvents such as dioxane and bases like sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminoethyl)-6-hydroxypyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.

Scientific Research Applications

2-(1-Aminoethyl)-6-hydroxypyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Aminoethyl)-6-hydroxypyrimidin-4(3H)-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Aminoethyl)-6-hydroxypyrimidin-4(3H)-one is unique due to its specific arrangement of functional groups, which allows it to participate in a wider range of chemical reactions and interact with various biological targets more effectively compared to similar compounds.

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

2-(1-aminoethyl)-4-hydroxy-1H-pyrimidin-6-one

InChI

InChI=1S/C6H9N3O2/c1-3(7)6-8-4(10)2-5(11)9-6/h2-3H,7H2,1H3,(H2,8,9,10,11)

InChI Key

MLKQGHCXLGAIJY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=CC(=O)N1)O)N

Origin of Product

United States

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